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Compound of Interest

4-(chloromethyl)-1-methyl-3-
Compound Name:
propyl-1H-pyrazole

Cat. No.: B13341353

Get Quote

Executive Summary: The Validated Identity

For researchers and procurement specialists, the precise chemical identity is the critical

starting point. The ambiguity in non-standard naming conventions often leads to the purchase
of incorrect regioisomers.

Target Compound: 4-(Chloromethyl)-1-methyl-3-propyl-1H-pyrazole[1]

CAS Registry Number:1492811-26-3[1]

Molecular Formula: CsH13CIN2[2]

Molecular Weight: 172.66 g/mol [2]

Critical Warning: Do not confuse this compound with its regioisomer, 4-(Chloromethyl)-3-
methyl-1-propyl-1H-pyrazole (CAS 955863-15-7). The position of the methyl and propyl groups
on the pyrazole ring is structurally distinct and chemically non-equivalent.

The Lookup Protocol: A Self-Validating Workflow
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Finding the correct CAS number for substituted pyrazoles requires a "Deconstruct-and-Verify"
approach due to the prevalence of isomers. Below is the field-proven methodology used to
isolate CAS 1492811-26-3 from potential false positives.

Nomenclature Standardization

The user-provided name "1-methyl-3-propyl-4-chloromethylpyrazole" is chemically intuitive but
not strictly IUPAC compliant. The database-preferred syntax places the functional group
(chloromethyl) first.

e Input Name: 1-methyl-3-propyl-4-chloromethylpyrazole
o Standardized IUPAC Name: 4-(Chloromethyl)-1-methyl-3-propyl-1H-pyrazole

e SMILES String:CCCN1N=C(C)C(CCI)=C1 (Note: This string enforces the 1-Methyl, 3-Propyl
substitution pattern).

Algorithmic Identification Workflow

The following diagram illustrates the logical pathway to definitively identify this compound,
filtering out common isomeric errors.

Validated CAS:
1492811-26-3

Match N1=Me, C3=Pr

Isomer Filter:
Check N1 vs C3 Subs

Match N1=Pr, C3=Me

. Standardize Name:
Izput. 1-methyl-3-propyl- 4-(Chloromethyl)-1-methyl- > D_atgbase Query
-chloromethylpyrazole 3-propyl-1H-pyrazole (SciFinder / Reaxys)

Discard Isomer:
CAS 955863-15-7
(1-Propyl-3-Methyl)

Click to download full resolution via product page
Figure 1: Logical workflow for distinguishing the target compound from its structural isomers.

Technical Specifications & Data Profile

The following data aggregates physical properties and identifiers to support experimental
planning.
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Chemical Identifiers

Identifier Type Value Notes
Validated for the 1-Me, 3-Pr
CAS Number 1492811-26-3 _
isomer.[1]
4-(Chloromethyl)-1-methyl-3-
IUPAC Name Preferred for procurement.

propyl-1H-pyrazole

Molecular Formula

CsH13CIN:2

Exact Mass

172.0767

Useful for Mass Spec (HRMS)

validation.

Beilstein/Reaxys 1D

Available upon query

Physical Properties (Predicted vs. Experimental)

Note: As a specialized intermediate, experimental data is sparse. Values below are based on

structure-activity relationship (SAR) modeling of analogous pyrazoles.

Property

Value (Approx.)

Experimental Context

Physical State

Liquid or Low-Melting Solid

Pyrazoles with alkyl chains

often have low melting points.

Predicted based on MW and

Boiling Point 280°C * 30°C (at 760 mmHg) _
polarity.
) Typical for halogenated
Density 1.1+0.1 g/cm3
heterocycles.
N Low solubility in water due to
Solubility DCM, Ethyl Acetate, Methanol )
the propyl chain.
) ] The pyrazole nitrogen is
pKa ~2.5 (Conjugate acid)

weakly basic.

Synthesis & Reactivity Context
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Understanding the synthesis of this compound validates its structure and highlights its reactivity
profile. This compound is a structural homolog of the Sildenafil (Viagra) core, specifically the "1-
methyl-3-propyl-pyrazole" scaffold, but functionalized at the 4-position with a reactive
chloromethyl group instead of the typical sulfonyl group.

Synthetic Pathway (Retrosynthetic Analysis)

The most reliable route to this compound involves building the pyrazole ring followed by
functionalization at the C4 position.

¢ Ring Construction: Condensation of a diketone (e.g., 1-methoxyhexane-1,3-dione derivative)
with methylhydrazine. Regioselectivity control is required to ensure 1-Methyl/3-Propyl rather
than 1-Methyl/5-Propyl.

o Formylation: Vilsmeier-Haack reaction (POCIs/DMF) installs an aldehyde at position C4.[3]
e Reduction: NaBHa reduction of the aldehyde to the alcohol (4-hydroxymethyl).

o Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (SOCIz).
Reactivity Diagram

The chloromethyl group is an electrophilic "warhead," making this compound a versatile
alkylating agent.

1-Methyl-3-Propyl- Nucleophiles

(Amines, Thiols, Phenols)

/

Mechanism:
SN2 Displacement

4-Chloromethylpyrazole
(Electrophile)

Release of HCI

Substituted Pyrazole
(Drug Intermediate)
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Figure 2: Reactivity profile showing the displacement of the chlorine atom by nucleophiles.
Safety & Handling Protocols
As an alkylating agent (benzyl halide analog), this compound poses specific risks.

e Hazards: Skin irritant, severe eye irritant, potential sensitizer. The chloromethyl moiety is
reactive toward biological nucleophiles (DNA/Proteins).

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive
(hydrolysis of the C-Cl bond to C-OH).

e PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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